![molecular formula C16H13FN2O B7637958 3-[(2-Fluorophenyl)methyl]-2-methylquinazolin-4-one](/img/structure/B7637958.png)
3-[(2-Fluorophenyl)methyl]-2-methylquinazolin-4-one
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Overview
Description
3-[(2-Fluorophenyl)methyl]-2-methylquinazolin-4-one is a chemical compound that is widely used in scientific research. It belongs to the class of quinazoline derivatives and has been studied extensively for its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of 3-[(2-Fluorophenyl)methyl]-2-methylquinazolin-4-one is not fully understood. However, it has been shown to inhibit various enzymes and proteins that are involved in the growth and proliferation of cancer cells. It has also been shown to inhibit the replication of certain viruses and bacteria. Furthermore, it has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its potential therapeutic applications.
Biochemical and Physiological Effects:
3-[(2-Fluorophenyl)methyl]-2-methylquinazolin-4-one has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth and proliferation of cancer cells, and inhibit the replication of certain viruses and bacteria. It has also been shown to have antioxidant and anti-inflammatory effects, which may be beneficial in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-[(2-Fluorophenyl)methyl]-2-methylquinazolin-4-one in lab experiments is its potential therapeutic applications. It has been shown to have a variety of effects that may be useful in the treatment of various diseases. However, one of the main limitations is the lack of understanding of its exact mechanism of action. Further research is needed to fully understand its potential therapeutic applications.
Future Directions
There are several future directions for the study of 3-[(2-Fluorophenyl)methyl]-2-methylquinazolin-4-one. One potential direction is the development of new synthetic methods for the compound. Another potential direction is the investigation of its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Furthermore, the compound could be studied for its potential use in combination with other drugs for the treatment of cancer and other diseases. Overall, there is still much to be learned about this compound and its potential therapeutic applications.
Synthesis Methods
The synthesis of 3-[(2-Fluorophenyl)methyl]-2-methylquinazolin-4-one can be achieved through various methods. One of the most commonly used methods involves the reaction of 2-fluorobenzylamine with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The resulting intermediate is then cyclized to form the final product. Other methods include the use of different amines and ketones as starting materials.
Scientific Research Applications
3-[(2-Fluorophenyl)methyl]-2-methylquinazolin-4-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antiviral, and antibacterial properties. It has also been studied for its potential use as an anti-inflammatory and antioxidant agent. In addition, it has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
3-[(2-fluorophenyl)methyl]-2-methylquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O/c1-11-18-15-9-5-3-7-13(15)16(20)19(11)10-12-6-2-4-8-14(12)17/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFMAOOZWDSUWPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1CC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Fluorophenyl)methyl]-2-methylquinazolin-4-one |
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